molecular formula C23H22N2O4 B3732899 N'-(diphenylacetyl)-3,4-dimethoxybenzohydrazide

N'-(diphenylacetyl)-3,4-dimethoxybenzohydrazide

Cat. No. B3732899
M. Wt: 390.4 g/mol
InChI Key: YNSWNHQPVKCYOC-UHFFFAOYSA-N
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Description

N’-(diphenylacetyl)-3,4-dimethoxybenzohydrazide is a chemical compound. However, there is limited information available about this specific compound. It is important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals1.



Synthesis Analysis

The synthesis of compounds similar to N’-(diphenylacetyl)-3,4-dimethoxybenzohydrazide involves various methodologies. For instance, the synthesis of 4-aryl-(thio)semicarbazides linked with diphenylacetyl moiety has been reported2. However, the exact synthesis process for N’-(diphenylacetyl)-3,4-dimethoxybenzohydrazide is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and electron diffraction345. However, the specific molecular structure analysis for N’-(diphenylacetyl)-3,4-dimethoxybenzohydrazide is not explicitly mentioned in the available literature.



Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the reaction mechanisms, kinetics, and the factors influencing the reaction rate. The application of design of experiments (DoE) reaction optimization and solvent selection has been highlighted in the development of new synthetic chemistry6. However, specific chemical reactions involving N’-(diphenylacetyl)-3,4-dimethoxybenzohydrazide are not detailed in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. Nanoparticles, for instance, have been studied extensively due to their novel or enhanced physical and chemical properties compared to bulk material7. However, the specific physical and chemical properties of N’-(diphenylacetyl)-3,4-dimethoxybenzohydrazide are not detailed in the available resources.


Safety And Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety measures. However, a specific SDS for N’-(diphenylacetyl)-3,4-dimethoxybenzohydrazide is not available in the resources8910.


Future Directions

The future directions in the field of chemical research often involve the development of new synthetic methodologies, the discovery of novel reactions, and the improvement of existing processes. However, specific future directions for research involving N’-(diphenylacetyl)-3,4-dimethoxybenzohydrazide are not mentioned in the available resources1112.


properties

IUPAC Name

N'-(2,2-diphenylacetyl)-3,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-28-19-14-13-18(15-20(19)29-2)22(26)24-25-23(27)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSWNHQPVKCYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,2-diphenylacetyl)-3,4-dimethoxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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